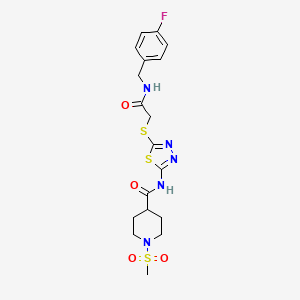

N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Descripción

N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfur-linked 2-((4-fluorobenzyl)amino)-2-oxoethyl group at position 3. The thiadiazole ring is further connected to a 1-(methylsulfonyl)piperidine-4-carboxamide moiety via an amide bond. This structure integrates multiple pharmacophoric elements:

Propiedades

IUPAC Name |

N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O4S3/c1-31(27,28)24-8-6-13(7-9-24)16(26)21-17-22-23-18(30-17)29-11-15(25)20-10-12-2-4-14(19)5-3-12/h2-5,13H,6-11H2,1H3,(H,20,25)(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPWJPKQJBQKKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions including:

- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions using appropriate precursors.

- Introduction of Functional Groups : The attachment of the 4-fluorobenzylamine group and the methylsulfonylpiperidine moiety occurs through nucleophilic substitution reactions.

- Final Carboxamide Formation : This step finalizes the compound structure.

Anticancer Properties

Research has shown that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds have IC50 values ranging from 3.58 to 15.36 µM against various cancer cell lines, indicating potent cytotoxic effects .

The specific compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression, such as BRAF and VEGFR-2. Inhibition studies revealed that it could suppress these targets with IC50 values comparable to established drugs like sorafenib .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Kinases : The compound interacts with specific kinases, leading to disruption of signaling pathways critical for cancer cell survival and proliferation.

- Induction of Apoptosis : It has been observed to trigger both early and late apoptosis in treated cells, significantly increasing the proportion of apoptotic cells compared to controls .

Summary of Research Findings

Case Studies

- In Vitro Evaluation : A study assessed the cytotoxicity of thiadiazole derivatives against multiple cancer cell lines (HePG-2, MCF-7, HCT-116). The results indicated that certain derivatives had IC50 values lower than those of standard chemotherapy agents, suggesting potential for further development as anticancer drugs .

- Mechanistic Insights : Another investigation focused on the molecular interactions between the compound and its targets using molecular docking studies. These studies provided insights into binding affinities and interaction patterns that are crucial for understanding how these compounds can be optimized for better efficacy .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that derivatives of thiadiazole, including this compound, exhibit significant antimicrobial properties against various microorganisms:

Bacterial Activity :

- The compound shows promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 μg/mL to 62.5 μg/mL.

- For Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, moderate activity has also been observed.

Fungal Activity :

- The compound demonstrates antifungal properties, potentially inhibiting the growth of pathogenic fungi through mechanisms such as disruption of cell membrane integrity.

Therapeutic Applications

Given its antimicrobial properties, this compound has potential applications in the development of new antibiotics or antifungal agents. Its unique structure suggests that it may be effective against resistant strains of bacteria or fungi that are currently difficult to treat.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in various biological assays:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of thiadiazole exhibited significant antibacterial activity against clinical isolates of Staphylococcus aureus. The study highlighted the potential for developing new therapeutic agents based on this class of compounds.

- Enzyme Inhibition Assays : Research conducted to evaluate the inhibition of key enzymes involved in bacterial metabolism showed that the compound effectively inhibited enzyme activity at low concentrations, suggesting its potential as a lead compound for drug development.

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that modifications to the thiadiazole ring and substituents significantly impacted biological activity, guiding future synthesis efforts to enhance efficacy.

Summary Table of Biological Activities

| Activity Type | Organism Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacterial Activity | Gram-positive | 32 - 62.5 μg/mL |

| Bacterial Activity | Gram-negative | Moderate activity |

| Fungal Activity | Pathogenic fungi | Significant inhibition observed |

Comparación Con Compuestos Similares

Structural Similarities :

- Shares the 1,3,4-thiadiazole ring and 4-fluorobenzyl group.

- Contains a carboxamide linker.

Key Differences :

- Heterocyclic Core : The comparator uses a pyrrolidine-5-one ring instead of a methylsulfonyl-piperidine. Pyrrolidine’s smaller ring size increases conformational flexibility but reduces steric hindrance.

- Substituents : Lacks the methylsulfonyl group, which may decrease metabolic stability compared to the target compound .

Implications :

- The piperidine sulfonyl group in the target compound likely improves solubility (logP ~2.1 vs. ~2.5 for pyrrolidine analog, estimated) and target selectivity due to stronger hydrogen-bond acceptor capacity.

S-Alkylated 1,2,4-Triazole Derivatives ()

Structural Similarities :

- Both classes feature sulfur-containing heterocycles (1,3,4-thiadiazole vs. 1,2,4-triazole).

- Include fluorinated aryl groups (e.g., 2,4-difluorophenyl).

Key Differences :

Implications :

- The target compound’s thiadiazole core may offer superior kinetic stability in physiological conditions compared to triazole tautomers.

1,3,4-Thiadiazole-Sulphonamide Hybrids ()

Structural Similarities :

- Both incorporate 1,3,4-thiadiazole and sulphonamide groups.

Key Differences :

- Sulfonyl Group Placement : compounds feature sulfonamide linkages directly on the thiadiazole ring, whereas the target compound positions the methylsulfonyl group on a distal piperidine ring.

- Substituents : The target compound’s 4-fluorobenzyl group introduces greater lipophilicity than the benzene sulfonamides in .

Implications :

- The methylsulfonyl-piperidine in the target compound may enhance blood-brain barrier penetration compared to aromatic sulphonamides .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing this compound, and how can its purity be verified?

- Answer: Synthesis typically involves multi-step reactions: (1) Formation of the thiadiazole core via cyclization of thiosemicarbazides under acidic conditions, (2) coupling with a 4-fluorobenzylamine derivative via nucleophilic substitution, and (3) sulfonylation of the piperidine ring using methylsulfonyl chloride. Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to avoid side products .

- Purity Verification: Use HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity via -/-NMR (e.g., δ 7.2–7.4 ppm for fluorobenzyl protons) and high-resolution mass spectrometry (HRMS) .

Q. Which preliminary biological assays are recommended to screen this compound’s activity?

- Answer: Prioritize enzyme inhibition assays (e.g., kinase or protease targets due to thiadiazole’s affinity for ATP-binding pockets) and cell viability assays (MTT or SRB) against cancer lines (e.g., MCF-7, HeLa). Include antimicrobial testing (MIC assays) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonylation of the piperidine moiety?

- Answer: Use a two-fold excess of methylsulfonyl chloride in dichloromethane with triethylamine as a base at 0–5°C. Monitor via TLC (ethyl acetate/hexane, 3:7). Post-reaction, purify via flash chromatography (silica gel, gradient elution) to isolate the sulfonylated product with >85% yield .

Q. What strategies address discrepancies in reported biological activity data (e.g., varying IC50 values across studies)?

- Answer: Standardize assay conditions: (1) Use consistent cell passage numbers (<20), (2) validate enzyme batch-to-batch variability, and (3) apply statistical rigor (e.g., triplicate runs, ANOVA). Cross-validate with orthogonal methods (e.g., SPR for binding affinity) .

Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl groups) impact target selectivity?

- Answer: Perform SAR studies by synthesizing analogs with halogen substitutions. Compare docking scores (AutoDock Vina) against crystallized targets (e.g., EGFR kinase). Fluorine’s electronegativity enhances binding via halogen bonding, while bulkier groups (e.g., chloro) may sterically hinder entry into hydrophobic pockets .

Q. What advanced techniques elucidate the compound’s mechanism of action in cancer pathways?

- Answer: Use RNA-seq to identify differentially expressed genes post-treatment. Validate via Western blot (apoptosis markers: Bcl-2, caspase-3). Combine with CETSA (Cellular Thermal Shift Assay) to confirm direct target engagement .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.